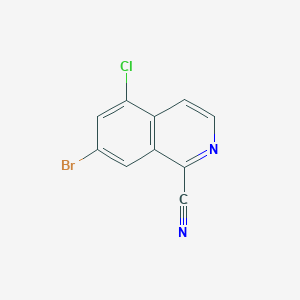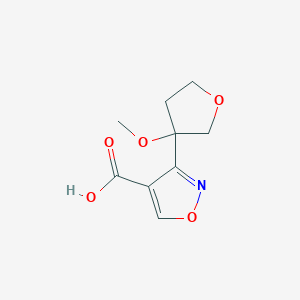![molecular formula C13H19NO B13227308 2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)
2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol is an organic compound with the molecular formula C₁₃H₁₉NO. It is a derivative of phenylethanol and contains a cyclopropylethylamino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol typically involves the reaction of 4-aminophenylethanol with 1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(1-Cyclopropylmethyl)amino]phenyl}ethan-1-ol
- 2-{4-[(1-Cyclopropylethyl)amino]phenyl}propan-1-ol
- 2-{4-[(1-Cyclopropylethyl)amino]phenyl}butan-1-ol
Uniqueness
2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol is unique due to its specific structural features, such as the presence of a cyclopropylethylamino group and a phenylethanol backbone. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-[4-(1-cyclopropylethylamino)phenyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(12-4-5-12)14-13-6-2-11(3-7-13)8-9-15/h2-3,6-7,10,12,14-15H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
LKUYLQFLVHXXCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NC2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


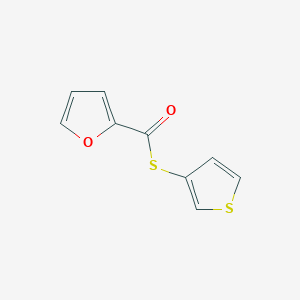
![Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227230.png)
![1-[(3-Methyl-4-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227233.png)
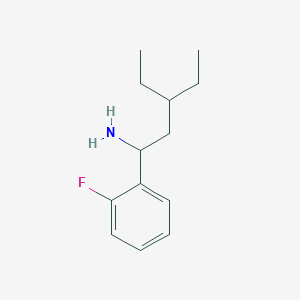
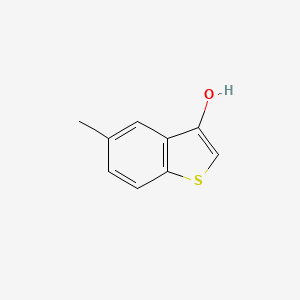
![3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)
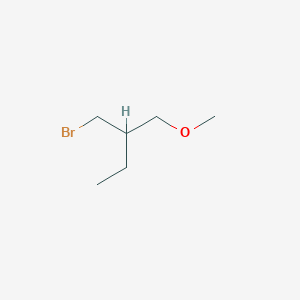


![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol](/img/structure/B13227272.png)
